Zolpidem Carboxylic Acid Zolpidem Carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 109461-65-6
VCID: VC21186217
InChI: InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)
SMILES: CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Molecular Formula: C₁₉H₁₉N₃O₃
Molecular Weight: 337.4 g/mol

Zolpidem Carboxylic Acid

CAS No.: 109461-65-6

Cat. No.: VC21186217

Molecular Formula: C₁₉H₁₉N₃O₃

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Zolpidem Carboxylic Acid - 109461-65-6

Specification

CAS No. 109461-65-6
Molecular Formula C₁₉H₁₉N₃O₃
Molecular Weight 337.4 g/mol
IUPAC Name 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Standard InChI InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)
Standard InChI Key FELZONDEFBLTSP-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Canonical SMILES CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1

Introduction

Chemical Structure and Formation

Zolpidem carboxylic acid metabolites derive from the oxidative metabolism of zolpidem, which has the chemical formula C19H21N3O and a molecular weight of 307.397 g/mol . The conversion to carboxylic acid metabolites occurs through oxidation of specific methyl groups on the zolpidem molecule.

The formation pathways for these metabolites have been characterized as follows:

Zolpidem Phenyl-4-Carboxylic Acid (ZPCA)

This metabolite forms through the oxidation of the methyl group on the phenyl ring of zolpidem . The process converts the methyl group (-CH3) to a carboxylic acid (-COOH) functional group, resulting in ZPCA. This oxidation represents one of the major metabolic routes for zolpidem in humans .

Zolpidem 6-Carboxylic Acid (ZCA)

ZCA forms through the oxidation of the methyl group on the imidazopyridine moiety of zolpidem . Similar to ZPCA formation, this process converts a methyl group to a carboxylic acid functional group. This pathway constitutes another significant route for zolpidem metabolism .

These oxidative processes are primarily catalyzed by hepatic cytochrome P450 enzymes, with CYP3A4 playing the predominant role (approximately 60% of metabolism), followed by CYP2C9 (about 22%) and CYP1A2 (about 14%) . The minor contribution of CYP2D6 (less than 3%) and CYP2C19 (less than 3%) has also been documented .

Pharmacokinetics and Detection

The pharmacokinetic properties of zolpidem carboxylic acid metabolites provide valuable insights into the metabolism and elimination of zolpidem from the body. Recent research has specifically investigated the pharmacokinetics of ZPCA in oral fluid, yielding important data about its detection and elimination.

Pharmacokinetic Parameters

Table 1 summarizes the key pharmacokinetic parameters of zolpidem and ZPCA in oral fluid based on recent research:

ParameterZolpidemZPCA
Maximum concentration (Cmax)36.73 ± 10.89 ng/mL0.28 ± 0.16 ng/mL
Time to maximum concentration (Tmax)2 ± 0.52 hours2 ± 0.37 hours
Elimination half-life (t1/2)2.77 ± 0.71 hours5.11 ± 0.67 hours
Detection windowUp to 24 hoursUp to 48 hours

A significant finding from pharmacokinetic studies is that ZPCA has a longer elimination half-life (approximately 5.11 hours) compared to the parent compound zolpidem (approximately 2.77 hours) in oral fluid . This longer half-life makes ZPCA potentially valuable as a biomarker for zolpidem consumption, particularly when testing occurs several hours after administration.

Detection in Biological Matrices

Both zolpidem and ZPCA can be detected in oral fluid as early as 1 hour after zolpidem administration . The ratio of zolpidem to ZPCA decreases over time following administration, which could potentially serve as an indicator of the time elapsed since zolpidem consumption . This characteristic pattern might prove valuable in forensic and roadside testing scenarios, where determining the timing of drug consumption is often crucial.

Analytical Detection Methods

The accurate detection and quantification of zolpidem carboxylic acid metabolites require sophisticated analytical techniques. The most validated approach for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Collection and Preparation

In pharmacokinetic studies, oral fluid samples are typically collected at predetermined intervals following zolpidem administration. In one study, samples were collected up to 72 hours post-administration, allowing for the characterization of the complete elimination profile of both zolpidem and ZPCA . The specific sample preparation methods for the analysis of these compounds typically involve protein precipitation, followed by extraction and concentration steps prior to instrumental analysis.

Applications in Forensic and Roadside Testing

The detection of zolpidem carboxylic acid metabolites, particularly ZPCA, has significant applications in forensic toxicology and roadside drug testing. The longer elimination half-life of ZPCA compared to zolpidem extends the detection window for zolpidem consumption . Additionally, the zolpidem/ZPCA ratio may provide information about the time elapsed since zolpidem administration, which is valuable in cases of suspected drug-facilitated crimes and impaired driving investigations .

Clinical and Forensic Significance

The zolpidem carboxylic acid metabolites hold substantial significance in both clinical and forensic contexts, offering insights beyond what the parent compound alone can provide.

Implications for Drug Testing

The detection of zolpidem carboxylic acid metabolites, particularly ZPCA, provides a more comprehensive approach to monitoring zolpidem consumption compared to testing for the parent compound alone. The longer elimination half-life of ZPCA (5.11 ± 0.67 hours) compared to zolpidem (2.77 ± 0.71 hours) extends the detection window, potentially allowing for the identification of zolpidem use even after the parent compound has been substantially eliminated.

Applications in Drug-Facilitated Crimes

Zolpidem has been implicated in drug-facilitated crimes due to its sedative-hypnotic properties. The detection of zolpidem carboxylic acid metabolites in biological samples can provide crucial evidence in such cases . The changing ratio of zolpidem to ZPCA over time may also help investigators establish the approximate time of drug administration, which is often a critical factor in these investigations.

Roadside Testing Applications

Research indicates that oral fluid testing for zolpidem and its metabolites, including ZPCA, offers a non-invasive approach for monitoring zolpidem consumption in roadside drug testing scenarios . The detection of these compounds in oral fluid can help identify drivers who may be impaired due to recent zolpidem use, contributing to road safety efforts.

Metabolism Research Findings

The metabolism of zolpidem to its carboxylic acid derivatives involves several pathways facilitated primarily by cytochrome P450 enzymes. Understanding these metabolic processes provides insights into individual variations in zolpidem metabolism and potential drug interactions.

Metabolic Pathways

Table 2 summarizes the major metabolic pathways of zolpidem:

EnzymeContribution to Zolpidem MetabolismMetabolites Formed
CYP3A4Approximately 60%Primarily carboxylic acid metabolites
CYP2C9Approximately 22%Carboxylic acid metabolites
CYP1A2Approximately 14%Carboxylic acid metabolites
CYP2D6Less than 3%Minor contribution
CYP2C19Less than 3%Minor contribution

The major metabolic routes in humans involve the oxidation of the methyl group on the phenyl ring to produce ZPCA (metabolite II) and the oxidation of the methyl group on the imidazopyridine moiety to produce ZCA (metabolite I) . A less common pathway involves the hydroxylation of one of the imidazopyridine groups to produce metabolite X .

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